1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea
CAS No.: 877641-33-3
Cat. No.: VC4608266
Molecular Formula: C16H23N3O5
Molecular Weight: 337.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877641-33-3 |
|---|---|
| Molecular Formula | C16H23N3O5 |
| Molecular Weight | 337.376 |
| IUPAC Name | 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea |
| Standard InChI | InChI=1S/C16H23N3O5/c1-22-7-6-17-16(21)18-11-8-15(20)19(10-11)12-4-5-13(23-2)14(9-12)24-3/h4-5,9,11H,6-8,10H2,1-3H3,(H2,17,18,21) |
| Standard InChI Key | ZMOJJOYKOHHODP-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Introduction
Synthesis and Chemical Behavior
The synthesis of compounds with similar structures often involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of methoxy groups. The chemical behavior is influenced by the functional groups, which can participate in various reactions such as substitution and condensation reactions.
Biological Activity and Potential Applications
Compounds featuring pyrrolidinone rings and urea linkages are often investigated for their pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities. The specific biological activity of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea would require detailed studies to determine its potential applications.
Research Findings and Future Directions
Given the lack of specific data on 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as molecular docking and spectroscopy can provide insights into its interactions with biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide | Pyrrolidinone ring, nitro group | Electron-withdrawing nitro group |
| 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | Indole moiety, urea linkage | Potential anti-inflammatory and anticancer activities |
| 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea | Pyrrolidinone ring, urea linkage, methoxy groups | Potential for diverse chemical and biological interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume